

A Comparative Guide to the Synthesis and Bioactivity of Indole-Acetamide Derivatives

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Compound of Interest

Compound Name: *N*-[(1*H*-indol-5-yl)methyl]acetamide

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For researchers, scientists, and drug development professionals, this guide offers an objective comparison of synthetic methodologies and biological activities of selected N-substituted indole-acetamide derivatives. The following sections provide detailed experimental data and protocols to assess the reproducibility and performance of these compounds.

Due to the limited availability of specific research on the synthesis and bioactivity of **N-[(1*H*-indol-5-yl)methyl]acetamide**, this guide focuses on a closely related and well-documented analogue: N-((1-methyl-1*H*-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives. These compounds have been synthesized and evaluated for their potential as tubulin polymerization inhibitors, a key mechanism in cancer chemotherapy.

Comparative Analysis of Synthetic Yields

The synthesis of N-((1-methyl-1*H*-indol-3-yl)methyl)-2-(1*H*-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives is a multi-step process. The final step involves the reaction of 2-Chloro-N-((1-methyl-1*H*-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide with various pyrazole derivatives. The yields of these final products are crucial for assessing the efficiency and reproducibility of the synthesis.

Compound ID	Yield (%)	Reference
7h	72	[1]
8b	80	[2]
8c	90	[2]

In Vitro Antiproliferative Activity

The synthesized compounds were evaluated for their antiproliferative activities against three human cancer cell lines: HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). The half-maximal inhibitory concentration (IC₅₀) values are presented below. A lower IC₅₀ value indicates higher potency.

Compound ID	HeLa IC ₅₀ (μM)	MCF-7 IC ₅₀ (μM)	HT-29 IC ₅₀ (μM)	Reference
7d	0.52	0.34	0.86	[1][3]
7c	>40	>40	>40	[1]
7f	1.82	1.24	2.36	[1]
7i	6.68	4.52	5.16	[1]

Experimental Protocols

General Procedure for the Preparation of 2-chloro-N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide (6a–6k)

To a solution of 3,4,5-trimethoxy-N-((1-methyl-1H-indol-3-yl)methyl)aniline (1 mmol) in dichloromethane (10 ml), triethylamine (1 mmol) and chloroacetyl chloride (1.2 mmol) were sequentially added at 0 °C. The reaction mixture was then stirred at room temperature for 3 hours. Following the completion of the reaction, the solvent was removed under reduced pressure to yield the crude product, which was used in the next step without further purification.

[1]

General Procedure for the Preparation of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide (7a–7r)

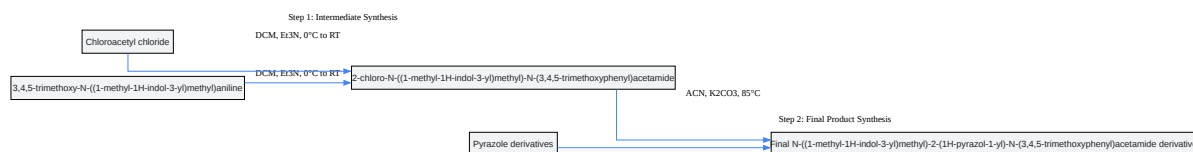
A mixture of 2-chloro-N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide (1 mmol), the appropriate pyrazole derivative (1.2 mmol), and K₂CO₃ (1.5 mmol) in acetonitrile (8 ml) was refluxed at 85 °C for 8 hours. After the reaction was complete, the solvent was evaporated. Water was added to the residue, and the mixture was extracted with ethyl acetate (3 x 50 ml). The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum. The resulting crude product was purified by column chromatography.^[1]

Antiproliferative Activity Assay

The in vitro antiproliferative activities of the synthesized compounds against HeLa, MCF-7, and HT-29 cancer cell lines were determined using the MTT assay. Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period. The IC₅₀ values were then calculated from the dose-response curves.^{[1][3]}

Visualizations

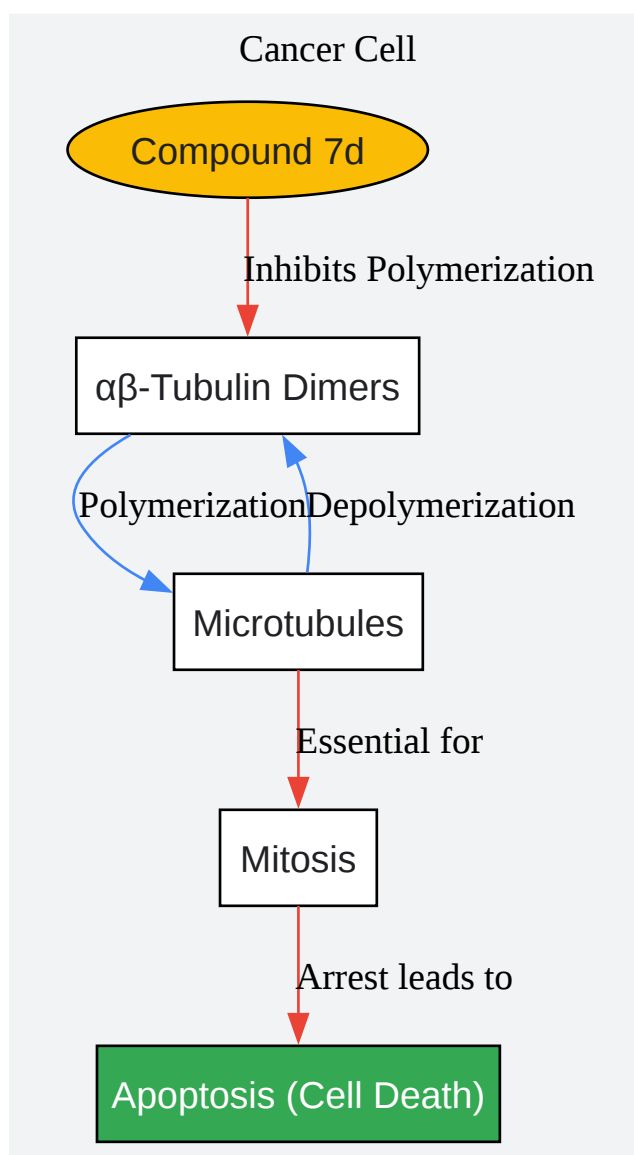
Synthetic Workflow



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Caption: Synthetic pathway for N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives.

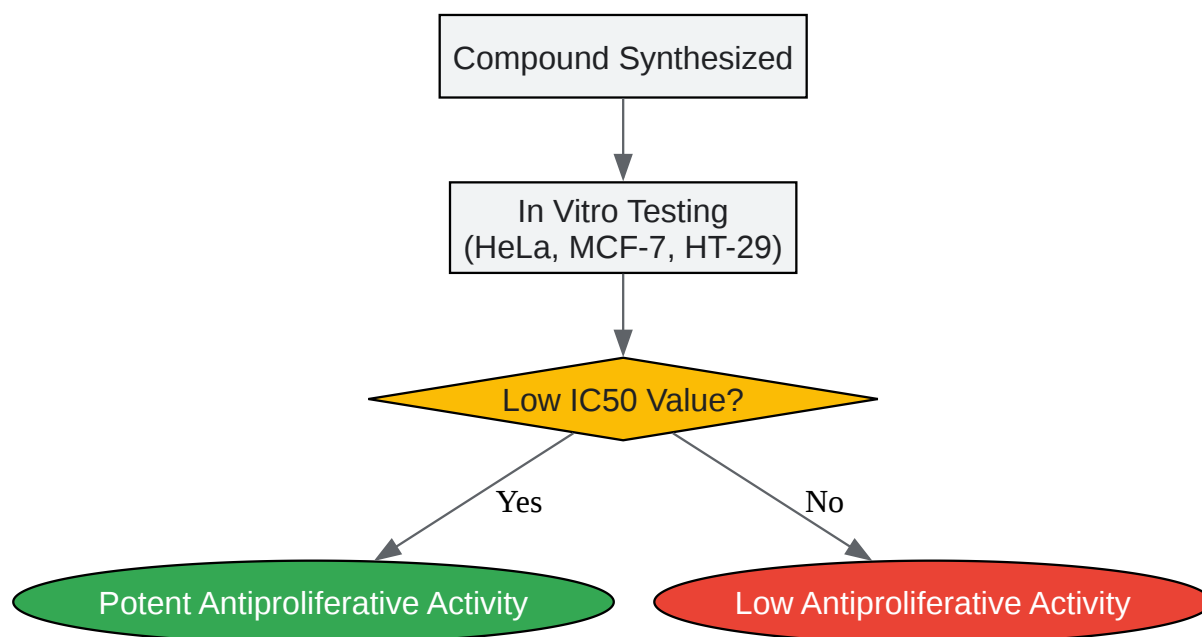
Signaling Pathway of Tubulin Polymerization Inhibition



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Caption: Mechanism of action of compound 7d as a tubulin polymerization inhibitor leading to apoptosis.

Logical Relationship of Bioactivity



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References

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